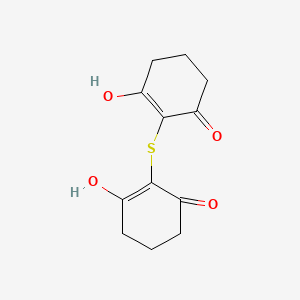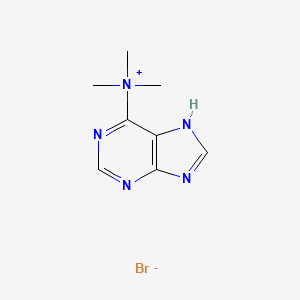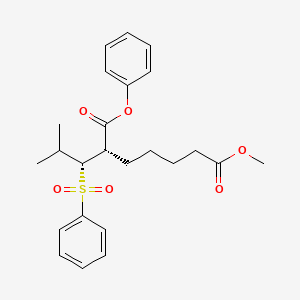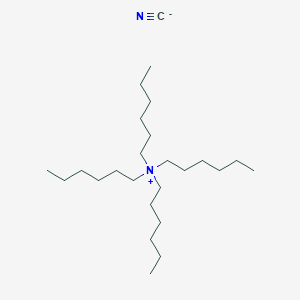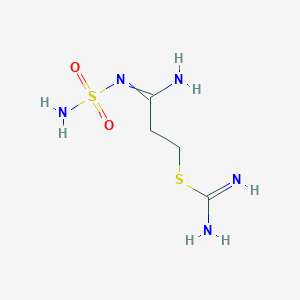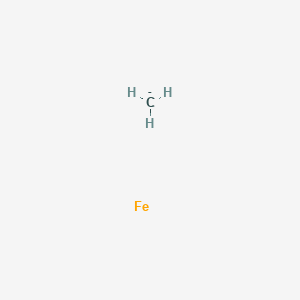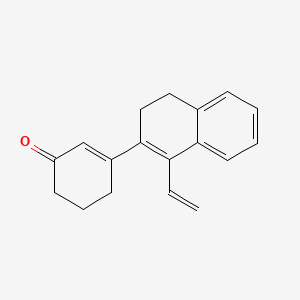![molecular formula C12H8F3N3O2S B14318529 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 112723-34-9](/img/structure/B14318529.png)
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It contains a nitropyridine group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxidized derivative of the original compound.
Reduction: The major product is an amino-substituted derivative.
Substitution: The major products are derivatives with new functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Wirkmechanismus
The mechanism of action of 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
- 3-Nitro-2-pyridinesulfenyl chloride
- 3-Chloro-2-[(3-nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is unique due to the presence of both a nitropyridine and a trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
112723-34-9 |
|---|---|
Molekularformel |
C12H8F3N3O2S |
Molekulargewicht |
315.27 g/mol |
IUPAC-Name |
2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-4-10(8(16)6-7)21-11-9(18(19)20)2-1-5-17-11/h1-6H,16H2 |
InChI-Schlüssel |
AOWDAQLMXGMIMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)C(F)(F)F)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


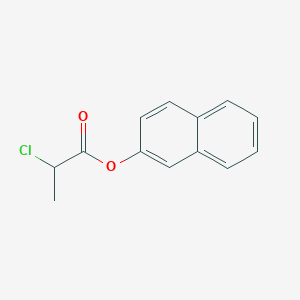
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
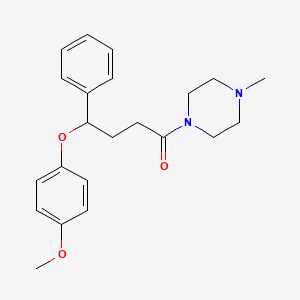

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
